2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYUTHKOVNDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Thioether Formation: The triazolopyridine core is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the bromophenylacetamide group is introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the triazolo-pyridine structure. Specifically:
- α-Glucosidase Inhibition: Compounds similar to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide have shown significant inhibitory effects against α-glucosidase, which is crucial for managing blood sugar levels in diabetic patients. For instance, a related compound demonstrated an IC50 value of 20 µM against α-glucosidase .
- Acetylcholinesterase Inhibition: This compound may also act as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases like Alzheimer's. A study found that derivatives exhibited moderate inhibitory activity against this enzyme .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that triazolo-pyridine derivatives can exhibit activity against various bacterial strains and fungi. This property makes them potential candidates for developing new antimicrobial agents.
Antitumor Activity
Compounds based on the triazolo-pyridine framework have shown promise in anticancer research. Studies indicate that these compounds can inhibit the proliferation of cancer cells across various lines. For example, a derivative demonstrated significant antiproliferative effects against breast and colon cancer cell lines .
Case Study 1: Diabetes Management
In a recent investigation, a series of synthesized triazolo-pyridine sulfonamides were screened for their α-glucosidase inhibitory activity. The results indicated that the presence of specific functional groups significantly enhanced enzyme inhibition compared to control compounds. This suggests that derivatives of this compound could be developed into effective treatments for Type 2 Diabetes Mellitus (T2DM) .
Case Study 2: Neuroprotective Potential Against Alzheimer’s Disease
Another study focused on evaluating the neuroprotective effects of triazolo-pyridine derivatives against acetylcholinesterase. The findings revealed that certain derivatives significantly reduced enzyme activity in vitro, indicating their potential role in developing new therapeutic agents for Alzheimer's disease .
Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Enzyme Inhibition | Inhibitors for α-glucosidase and acetylcholinesterase | IC50 values around 20 µM for α-glucosidase |
| Antimicrobial Activity | Effective against various bacterial strains and fungi | Potential candidates for new antimicrobial agents |
| Antitumor Activity | Significant antiproliferative effects against cancer cell lines | Effective against breast and colon cancer cells |
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to the active site of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Pyridine Cores
N-[2-(4-Chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide Structure: Replaces the 4-bromophenyl group with a 4-chlorophenyl-ethyl chain. Key Differences: The chlorophenyl-ethyl substituent increases molecular flexibility and may alter pharmacokinetic properties. The chlorine atom (vs. Activity: Not explicitly reported, but chlorophenyl derivatives are often explored for antimicrobial and anticancer applications.
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Structure: Features a bis-triazoloquinoxaline system and a 4-fluorophenyl group. Key Differences: The bis-triazole-quinoxaline core enhances π-π stacking interactions, while fluorine improves metabolic stability and bioavailability. Activity: Demonstrated potent Topoisomerase II inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells .
Analogues with Modified Aromatic Substituents
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide Structure: Retains the 4-bromophenyl group but introduces a 4-pyridinyl and 3-methylphenyl moiety. Key Differences: The pyridinyl group adds hydrogen-bonding capability, while the methylphenyl enhances hydrophobicity.
N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structure: Similar triazole core with ethyl and pyridin-2-yl substituents. Key Differences: Ethyl group increases steric bulk, possibly reducing membrane permeability. Pyridin-2-yl may coordinate metal ions in enzyme active sites. Activity: No explicit data, but pyridinyl-triazole derivatives are often explored as protease inhibitors .
Analogues with Extended Heterocyclic Systems
2-[(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide Structure: Incorporates a thieno-triazolo-diazepine system and a 4-hydroxyphenyl group. Key Differences: The diazepine ring introduces conformational flexibility, while the hydroxyl group enables hydrogen bonding.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Structure: Substitutes the triazolo-pyridine with a triazolo-pyridazine core and adds an ethoxyphenyl group. Ethoxy group may modulate metabolic stability. Activity: Pyridazine-containing compounds are frequently investigated for kinase inhibition and antiproliferative effects .
Comparative Analysis Table
Key Findings and Implications
- Structural-Activity Relationships: Halogen Substituents: Bromine (in the target compound) vs. chlorine/fluorine in analogs affects electron-withdrawing properties and binding to hydrophobic pockets. Heterocyclic Extensions: Bis-triazolo systems (e.g., quinoxaline) enhance DNA interaction, while diazepine rings enable protein degradation mechanisms . Polar Groups: Hydroxyl or pyridinyl substituents improve solubility but may reduce blood-brain barrier penetration.
- Therapeutic Potential: The target compound’s bromophenyl and triazolo-pyridine scaffold aligns with anticancer and antimicrobial frameworks, though empirical validation is needed. Compounds like the BacPROTAC derivative demonstrate the versatility of triazolo-acetamides in targeting bacterial proteins .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide is a member of the triazolopyridine family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology, and provides an overview of relevant research findings.
Structural Overview
This compound features a triazolopyridine core linked to a thioether and a bromophenylacetamide moiety. The unique structural characteristics contribute to its interaction with various biological targets, making it a candidate of interest in drug discovery.
Anticancer Properties
One of the most notable activities of this compound is its potential as a c-Met kinase inhibitor . c-Met plays a crucial role in tumor growth and metastasis. Studies have demonstrated that compounds with similar structures exhibit significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Inhibition of c-Met leads to apoptosis and cell cycle arrest, effectively reducing tumor proliferation.
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer effects, compounds in this class have shown antimicrobial and anti-inflammatory properties. For instance, the presence of the triazolopyridine scaffold is associated with various biological functions, including antibacterial and antifungal activities. The specific compound being discussed has been noted for moderate activity against bacterial strains compared to standard antibiotics like Streptomycin .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound selectively inhibits c-Met kinase, leading to disrupted signaling pathways that promote tumor growth.
- Induction of Apoptosis : By inhibiting c-Met signaling, the compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
Case Studies
Recent studies have highlighted the efficacy of related compounds in clinical settings:
- A study reported that a derivative with similar structural features exhibited an IC50 value of 48 nM against c-Met kinase and demonstrated dose-dependent anti-tumor effects in vitro .
- Another investigation focused on the structure-activity relationship (SAR) among triazolopyridine derivatives revealed that modifications to the phenyl ring significantly influenced biological activity against multiple cancer cell lines .
Q & A
Q. Q: What synthetic methodologies are recommended for preparing 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide, and how can purity be validated?
A: The compound can be synthesized via a multi-step process:
Thioether linkage formation : React 1,2,4-triazolo[4,3-a]pyridine-3-thiol with chloroacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) to form the thioether bond .
Bromophenyl conjugation : Couple the intermediate with 4-bromoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .
Mechanism of Action and Target Selectivity
Q. Q: How does this compound interact with bromodomains (e.g., BRD4), and what experimental approaches assess its selectivity over related targets (BRD2/3/8)?
A: The triazolopyridine core mimics acetylated lysine residues, enabling competitive binding to bromodomains. Key steps for validation:
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant BRD4-BD1/BD2 vs. BRD2/3/8 .
- Cellular assays : Use BRD4-dependent cell lines (e.g., MV4-11 leukemia) to monitor c-MYC suppression via qPCR. Compare IC₅₀ values with pan-BRD inhibitors like JQ1 .
- Structural insights : Co-crystallization with BRD4 (PDB deposition) identifies critical interactions (e.g., hydrogen bonds with Asn140) .
Advanced Pharmacokinetic Profiling
Q. Q: What strategies improve the compound’s metabolic stability and bioavailability for in vivo studies?
A:
- LogP optimization : Adjust substituents on the acetamide or triazolopyridine moiety to achieve LogP 2–3 (calculated via ChemDraw). highlights LogD (pH 7.4) as critical for membrane permeability.
- Prodrug derivatization : Introduce phosphate or PEG groups on the 4-bromophenyl ring to enhance aqueous solubility (e.g., >50 μM in PBS) .
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities .
Contradictory Data in Biological Activity
Q. Q: How to resolve discrepancies in reported anti-proliferative activity across cancer cell lines?
A: Conflicting data may arise from:
- Cell line variability : Test in isogenic models (e.g., BRD4 wild-type vs. knockout) to isolate target-specific effects .
- Assay conditions : Standardize ATP-based viability assays (CellTiter-Glo) with matched seeding densities and serum conditions .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition. demonstrates dBET57’s selectivity via proteome-wide degradation profiling.
Structure-Activity Relationship (SAR) Optimization
Q. Q: Which structural modifications enhance potency while reducing cytotoxicity in non-target tissues?
A: Focus on:
- Triazole substitution : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve BRD4 affinity (ΔΔG ≤ -2 kcal/mol via docking) .
- Linker flexibility : Introduce methylene spacers between the thioether and acetamide to reduce steric hindrance (see for dimeric analogs).
- Toxicity mitigation : Replace the bromine atom with bioisosteres (e.g., -CN) to lower hepatotoxicity, validated via ALT/AST levels in murine models .
In Vivo Efficacy and Formulation Challenges
Q. Q: What formulation strategies are recommended for preclinical in vivo studies, given the compound’s solubility limitations?
A:
- Nanoparticle encapsulation : Use PLGA-PEG nanoparticles (≤200 nm) to enhance plasma half-life (t₁/₂ > 6 hrs) .
- Co-solvent systems : Prepare stock solutions in DMSO/Cremophor EL (10:90) for IP/IV administration. warns against aqueous storage due to hydrolysis risks.
- Pharmacodynamic markers : Monitor BRD4 target engagement in tumors via PET imaging with [¹¹C]-labeled analogs .
Epigenetic Off-Target Effects
Q. Q: How to evaluate unintended epigenetic modulation (e.g., histone acetylation) during prolonged exposure?
A:
- ChIP-seq : Profile H3K27ac levels post-treatment to identify non-BRD4 genomic regions affected .
- HDAC inhibition cross-talk : Co-treat with CI-994 (HDAC inhibitor) and assess additive effects on apoptosis (Annexin V/PI flow cytometry) .
Environmental and Safety Compliance
Q. Q: What safety protocols are critical for handling this compound in compliance with laboratory regulations?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
